molecular formula C7H12Cl3O4P B14507800 Phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester CAS No. 64050-66-4

Phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester

Cat. No.: B14507800
CAS No.: 64050-66-4
M. Wt: 297.5 g/mol
InChI Key: UVHUICINDSEUQN-UHFFFAOYSA-N
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Description

Phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester is a chemical compound with a complex structure that includes both phosphoric acid and chlorinated organic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester typically involves the reaction of phosphoric acid with 2-chloroethyl and 2,2-dichlorovinyl propyl groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is formed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can alter the chlorinated groups, leading to the formation of less chlorinated or dechlorinated products.

    Substitution: The chlorinated groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphoric acid derivatives, while substitution reactions can yield a variety of substituted phosphoric acid esters.

Scientific Research Applications

Phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential use in pharmaceuticals or as a therapeutic agent.

    Industry: It can be used in the production of specialty chemicals, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester involves its interaction with molecular targets such as enzymes or receptors. The chlorinated groups may play a role in binding to these targets, leading to specific biochemical effects. The pathways involved can include inhibition or activation of certain enzymes, modulation of receptor activity, or other molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester is unique due to its specific combination of chlorinated groups and the vinyl propyl ester, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

64050-66-4

Molecular Formula

C7H12Cl3O4P

Molecular Weight

297.5 g/mol

IUPAC Name

2-chloroethyl 2,2-dichloroethenyl propyl phosphate

InChI

InChI=1S/C7H12Cl3O4P/c1-2-4-12-15(11,13-5-3-8)14-6-7(9)10/h6H,2-5H2,1H3

InChI Key

UVHUICINDSEUQN-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(OCCCl)OC=C(Cl)Cl

Origin of Product

United States

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